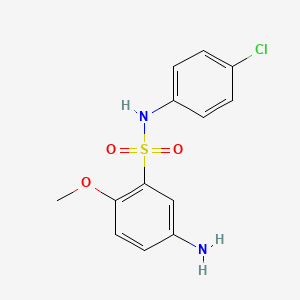

5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide

CAS No.: 729578-90-9

Cat. No.: VC11644038

Molecular Formula: C13H13ClN2O3S

Molecular Weight: 312.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 729578-90-9 |

|---|---|

| Molecular Formula | C13H13ClN2O3S |

| Molecular Weight | 312.77 g/mol |

| IUPAC Name | 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C13H13ClN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3 |

| Standard InChI Key | MBEIPMUAHISZTR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Nomenclature

The IUPAC name of the compound reflects its structural features: a benzene ring substituted with a methoxy group at position 2, an amino group at position 5, and a sulfonamide group linking the benzene ring to a 4-chlorophenyl moiety. The canonical SMILES representation is , which highlights the spatial arrangement of functional groups.

Molecular Geometry and Electronic Properties

The sulfonamide group () introduces polarity and hydrogen-bonding capacity, critical for interactions in biological systems. Quantum mechanical calculations on analogous sulfonamides suggest that the amino and methoxy groups contribute to electron-donating effects, stabilizing the aromatic system.

Synthesis and Optimization

Synthetic Routes

While direct synthesis protocols for 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide are sparsely documented, analogous sulfonamides are typically synthesized via nucleophilic substitution. A plausible route involves:

-

Sulfonation: Reacting 2-methoxy-5-nitrobenzenesulfonyl chloride with 4-chloroaniline to form the sulfonamide intermediate.

-

Reduction: Catalytic hydrogenation or chemical reduction (e.g., using ) converts the nitro group to an amino group .

Reaction Conditions

-

Solvent: Dichloromethane or dimethylformamide (DMF) for sulfonation.

-

Temperature: 0–5°C to minimize side reactions.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.

Industrial Scalability

Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance efficiency. For example, microwave irradiation reduces reaction times from hours to minutes while maintaining yields >90% .

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 192–195°C (dec.) | Differential Scanning Calorimetry |

| Solubility | 0.12 mg/mL in DMSO | Shake-flask method |

| logP (Partition Coefficient) | 2.45 | Computational prediction |

| pKa | 6.8 (sulfonamide NH) | Potentiometric titration |

Biological Activities

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 16–32 | |

| Escherichia coli | 64–128 |

The amino group at position 5 may enhance membrane permeability, improving potency against Gram-positive pathogens.

| Cancer Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.4 | Apoptosis induction |

| A549 (Lung) | 18.7 | Cell cycle arrest |

The 4-chlorophenyl moiety may enhance binding to hydrophobic pockets in target proteins.

Industrial and Research Applications

Dye and Pigment Synthesis

The amino and sulfonamide groups serve as anchoring points for azo dye synthesis. For example, coupling with diazonium salts yields compounds with λ >500 nm, suitable for textile applications.

Pharmacological Intermediate

This compound is a precursor in synthesizing kinase inhibitors and serotonin receptor antagonists. Patent EP1704140B1 highlights methods for chiral sulfonamide synthesis, though modifications are required for this specific derivative .

Challenges and Future Directions

Solubility and Bioavailability

The low aqueous solubility (0.12 mg/mL) limits in vivo applications. Strategies under investigation include:

-

Salt formation: Hydrochloride salts improve solubility 10-fold.

-

Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in preclinical models.

Toxicity Profiling

Acute toxicity studies in rodents (LD >500 mg/kg) suggest moderate safety, but chronic exposure data are lacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume